molecular formula C28H22N2OS2 B3013315 N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392236-43-0

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B3013315
CAS No.: 392236-43-0
M. Wt: 466.62
InChI Key: VCBDACRGTIOGDS-UHFFFAOYSA-N
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Description

This compound features a hybrid heterocyclic scaffold combining a benzo[d]thiazole moiety fused to a 4,5,6,7-tetrahydrobenzo[b]thiophene core, with a [1,1'-biphenyl]-4-carboxamide substituent.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2OS2/c31-26(20-16-14-19(15-17-20)18-8-2-1-3-9-18)30-28-25(21-10-4-6-12-23(21)32-28)27-29-22-11-5-7-13-24(22)33-27/h1-3,5,7-9,11,13-17H,4,6,10,12H2,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCBDACRGTIOGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C5=NC6=CC=CC=C6S5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The compound interacts with its targets, primarily through inhibition. For instance, benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). In the context of antibacterial activity, benzothiazole derivatives inhibit key enzymes involved in bacterial growth and survival.

Biological Activity

N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C28H22N2OS2 and a molecular weight of 466.62 g/mol. Its structural complexity includes multiple aromatic systems and heterocycles which contribute to its biological profile.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications. The detailed synthetic pathways often utilize starting materials such as benzothiazoles and thiophenes, leading to the final product through various intermediates.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have shown activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • α-Glucosidase Inhibition : Compounds structurally related to this compound demonstrated IC50 values ranging from 2.50 to 17.50 μM against α-glucosidase. This suggests potential applications in managing diabetes by delaying carbohydrate absorption .
  • Urease Inhibition : The same class of compounds also exhibited urease inhibitory activities with IC50 values between 14.30 and 41.50 μM. This is particularly relevant for treating infections caused by urease-producing bacteria .

Anticancer Activity

The compound's derivatives have been screened for anticancer properties against various cancer cell lines. Preliminary data suggest that certain analogues possess cytotoxic effects comparable to established chemotherapeutics . The mechanism may involve apoptosis induction through reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substituents on the benzothiazole and thiophene moieties significantly influence biological activity. For example:

SubstituentEffect on Activity
-CF3Increased enzyme inhibition
-ClEnhanced antimicrobial properties
-NO2Improved cytotoxicity against cancer cells

These findings highlight the importance of electronic and steric factors in modulating the pharmacological profile of the compound.

Case Studies

  • Diabetes Management : A study demonstrated that a derivative of this compound effectively reduced postprandial blood glucose levels in diabetic models by inhibiting α-glucosidase activity .
  • Antimicrobial Testing : In vitro assays revealed that compounds with similar structures displayed potent activity against Gram-positive and Gram-negative bacteria, indicating their potential as broad-spectrum antimicrobial agents .
  • Cancer Cell Lines : Research involving various cancer cell lines showed that modifications to the core structure could lead to enhanced selectivity and potency against specific cancer types, suggesting a promising avenue for drug development in oncology .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer properties. The benzo[d]thiazole and tetrahydrobenzo[b]thiophene components may contribute to the inhibition of cancer cell proliferation through various mechanisms:

  • Enzyme Inhibition : These compounds can inhibit key enzymes involved in cancer progression, such as topoisomerases and kinases .
  • Apoptosis Induction : They may trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Studies suggest that thiazole derivatives can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular processes .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of similar compounds in models of neurodegenerative diseases like Parkinson's disease. These compounds may act as dopamine receptor agonists, providing symptomatic relief by enhancing dopaminergic signaling .

Drug Development

The unique structural features of N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide make it a candidate for drug development targeting various diseases:

  • Cancer Therapy : Its ability to inhibit tumor growth positions it as a potential lead compound for developing anticancer drugs.
  • Infectious Diseases : Its antimicrobial properties could be harnessed in developing new antibiotics or antifungal agents.

Agricultural Applications

Research has indicated that compounds with similar structures can also be utilized in agricultural settings as pesticides or herbicides due to their ability to disrupt biological processes in pests . This application could lead to the development of environmentally friendly agrochemicals.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines. Results demonstrated that certain derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, derivatives were tested against Gram-positive and Gram-negative bacteria. The findings revealed that these compounds exhibited potent antibacterial activity, suggesting their potential use as new antimicrobial agents .

Case Study 3: Neuroprotection

Research on neuroprotective effects showed that similar compounds could enhance dopamine receptor activity in neuronal cells. This suggests a promising avenue for developing therapies for Parkinson's disease and other neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzothiazole-Thiophene Hybrids

  • N-Benzyl-2-(2-((1-methyl-1H-imidazole-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carboxamide (Compound 16, )
    • Core Structure : Shares the tetrahydrobenzo[b]thiophen-3-carboxamide backbone but substitutes the benzo[d]thiazole group with a benzyl-imidazole-thioacetamido chain.
    • Synthesis : Prepared via nucleophilic substitution using DIPEA/DMSO, contrasting with the biphenyl-carboxamide coupling in the target compound .
    • Implications : The imidazole-thioether side chain may enhance metal-binding capacity, whereas the biphenyl group in the target compound likely improves aromatic stacking interactions.

Benzothiazole-3-Carboxamide Derivatives ()

Compounds such as N-[2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) and analogues feature a benzothiazole-3-carboxamide core with variable phenyl substituents. Key differences include:

  • Substituent Effects : Chloro, fluoro, or dichloro groups on the phenyl ring modulate electronic properties and steric bulk, affecting solubility (e.g., logP) and target engagement. For example, 4g (4-chlorophenyl) showed a 70% synthesis yield, while 4i (2-chloro-6-fluorophenyl) yielded only 37%, suggesting steric hindrance impacts reactivity .

Triazole-Thione Derivatives ()

  • 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Core Structure: Triazole-thione with sulfonylphenyl and difluorophenyl groups. Synthesis: Requires cyclization under basic conditions, differing from the HATU-mediated coupling used for biphenyl-carboxamide derivatives ().

Thiadiazole-Carboxamide Hybrids ()

  • N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides Heterocycle: 1,3,4-Thiadiazole core instead of benzothiazole-tetrahydrothiophene. Bioactivity: Known for antimicrobial and antitumor properties, but the trichloroethyl group introduces significant hydrophobicity compared to the biphenyl-carboxamide in the target compound .

Biphenyl-Thiazole Derivatives ()

  • N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide
    • Structural Overlap : Shares the biphenyl-carboxamide motif but replaces the tetrahydrobenzo[b]thiophene with a thiazole-pyridine system.
    • Synthesis : Utilizes HATU/DIPEA for amide coupling, similar to methods for the target compound, but requires HPLC purification for >95% purity .

Comparative Data Table

Compound Class Core Structure Key Substituents Synthesis Yield Notable Properties Potential Applications References
Target Compound Benzothiazole-tetrahydrothiophene Biphenyl-4-carboxamide N/A High aromaticity, modular design Kinase inhibition, GPCRs
Benzothiazole-3-carboxamides Benzothiazole-thiazolidinone 4-Cl, 2,6-F, 2-Cl-6-F-phenyl 37–70% Variable logP, anti-inflammatory Antimicrobial, anti-inflammatory
Triazole-Thiones 1,2,4-Triazole-thione Sulfonylphenyl, difluorophenyl Moderate Tautomerism, C=S reactivity Enzyme inhibition
Thiadiazole-Carboxamides 1,3,4-Thiadiazole Trichloroethyl, phenylamino High Hydrophobic, halogenated Antitumor, antimicrobial
Biphenyl-Thiazoles Thiazole-biphenyl Pyridin-3-yl, benzodioxolyl 45–95% High purity, rigid structure Targeted therapy

Key Research Findings

  • Synthetic Complexity : The target compound’s benzo[d]thiazole-tetrahydrothiophene core requires multi-step synthesis, comparable to biphenyl-thiazole derivatives (), but with distinct purification challenges due to fused heterocycles.
  • Substituent Impact : Electron-withdrawing groups (e.g., Cl, F) on phenyl rings () reduce yields but enhance metabolic stability, a consideration for optimizing the target compound’s biphenyl group.

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